

In-Depth Technical Guide: ASP-4058 Hydrochloride (CAS Number: 952510-14-4)

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Compound of Interest

Compound Name: ASP-4058 hydrochloride

Cat. No.: B1667636

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4058 hydrochloride, with the CAS number 952510-14-4, is a selective, orally active agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).^{[1][2]} Developed by Astellas Pharma Inc., this small molecule has been investigated for its potential therapeutic applications, particularly in the context of autoimmune diseases. Its mechanism of action centers on the modulation of lymphocyte trafficking, a key process in the inflammatory cascade of many autoimmune disorders. This guide provides a comprehensive overview of the technical data and experimental protocols related to **ASP-4058 hydrochloride**.

Chemical and Physical Properties

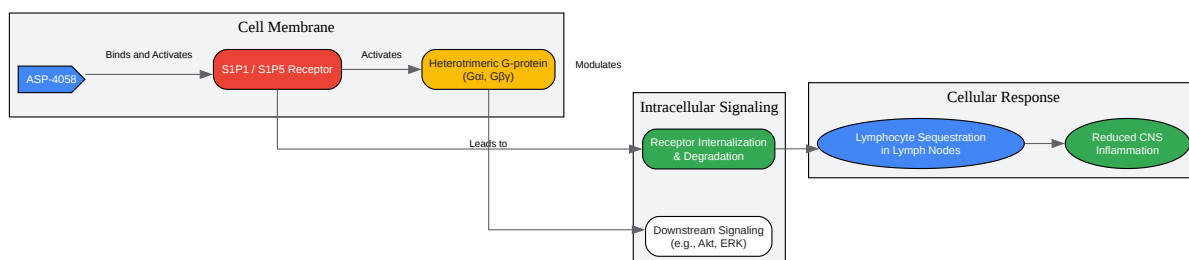
ASP-4058 hydrochloride is a benzimidazole-oxadiazole derivative. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-3-yl)-1H-benzimidazole hydrochloride
CAS Number	952510-14-4
Molecular Formula	C ₁₉ H ₁₃ ClF ₆ N ₄ O ₂
Molecular Weight	478.78 g/mol

Mechanism of Action and Signaling Pathway

ASP-4058 is a potent agonist of S1P1 and S1P5 receptors. The binding of ASP-4058 to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that plays a crucial role in immunomodulation.

The primary mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes. Activation of S1P1 by ASP-4058 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood. This lymphopenia is believed to be the principal mechanism by which ASP-4058 exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.



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Fig. 1: ASP-4058 Signaling Pathway

In Vitro Activity

The in vitro agonist activity of ASP-4058 was evaluated using a GTPγS binding assay with membranes from CHO cells expressing human S1P receptors.

Receptor Subtype	EC ₅₀ (nM)
hS1P ₁	0.43
hS1P ₂	>10000
hS1P ₃	3300
hS1P ₄	1000
hS1P ₅	0.48

Data from Yamamoto R, et al. PLoS One. 2014.

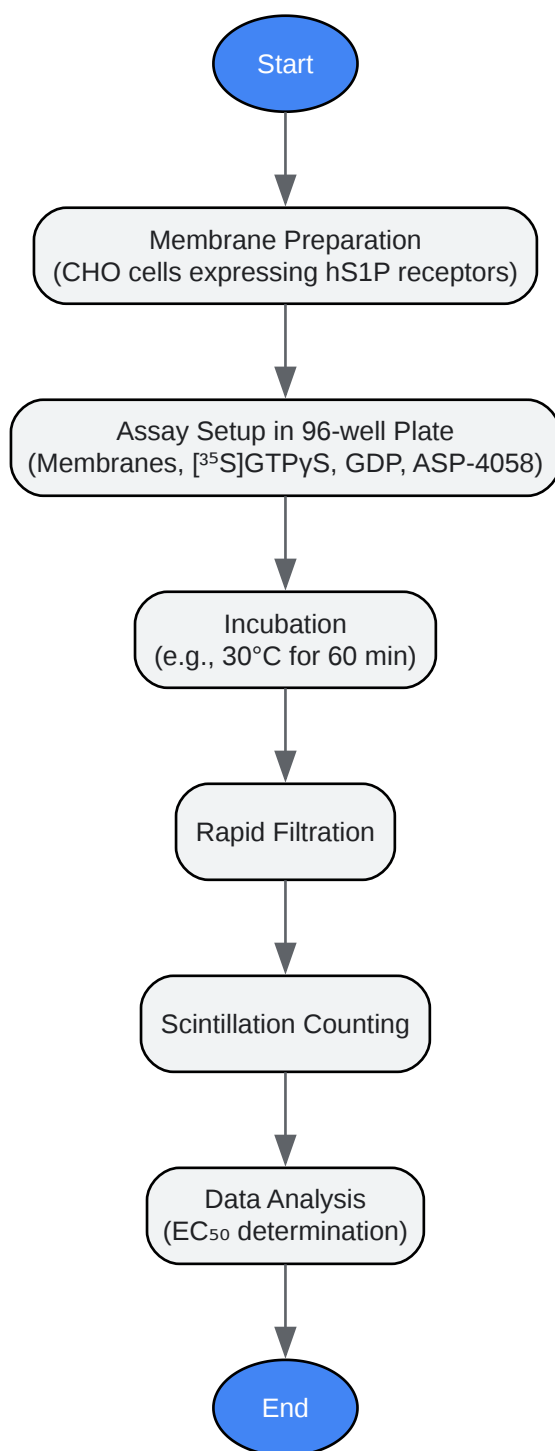
Experimental Protocols

GTPyS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [^{35}S]GTPyS, to G α subunits upon receptor stimulation.

Methodology:

- **Membrane Preparation:** CHO cells stably expressing human S1P receptor subtypes are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
- **Assay Reaction:** The reaction is carried out in a 96-well plate. Each well contains the cell membranes, [^{35}S]GTPyS, GDP, and varying concentrations of ASP-4058. The assay buffer typically contains MgCl_2 , NaCl, and a reducing agent.
- **Incubation:** The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [^{35}S]GTPyS binding.
- **Termination and Detection:** The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [^{35}S]GTPyS to pass through. The radioactivity retained on the filter is then quantified using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS. Specific binding is calculated by subtracting non-specific binding from total binding. EC_{50} values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.



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Fig. 2: GTPyS Binding Assay Workflow

Experimental Autoimmune Encephalomyelitis (EAE) Models

ASP-4058 has been evaluated in rodent models of multiple sclerosis, specifically EAE in Lewis rats and SJL/J mice.

EAE Induction in Lewis Rats (Acute Model):

- **Antigen Emulsion:** Guinea pig myelin basic protein (MBP) is emulsified with Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*.
- **Immunization:** Female Lewis rats are immunized via subcutaneous injection of the MBP/CFA emulsion into the footpad.
- **Disease Monitoring:** Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
- **Treatment:** **ASP-4058 hydrochloride** is administered orally, typically starting from the day of immunization or at the onset of clinical signs.

EAE Induction in SJL/J Mice (Relapsing-Remitting Model):

- **Antigen Emulsion:** A peptide fragment of proteolipid protein (PLP_{139–151}) is emulsified with CFA.
- **Immunization:** Female SJL/J mice are immunized via subcutaneous injection of the PLP/CFA emulsion at multiple sites on the back.
- **Pertussis Toxin Administration:** Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days post-immunization to enhance the inflammatory response.
- **Disease Monitoring and Treatment:** Similar to the rat model, mice are monitored and scored daily for clinical signs. Treatment with **ASP-4058 hydrochloride** is administered orally.

In Vivo Efficacy

Oral administration of ASP-4058 has demonstrated significant efficacy in ameliorating the clinical signs of EAE in both rat and mouse models.

Animal Model	Dosage (mg/kg/day, p.o.)	Outcome
Lewis Rat EAE	0.1, 0.3, 1	Dose-dependent reduction in clinical EAE score.
SJL/J Mouse EAE	0.3, 1	Prevention of relapse and reduction in cumulative clinical score.

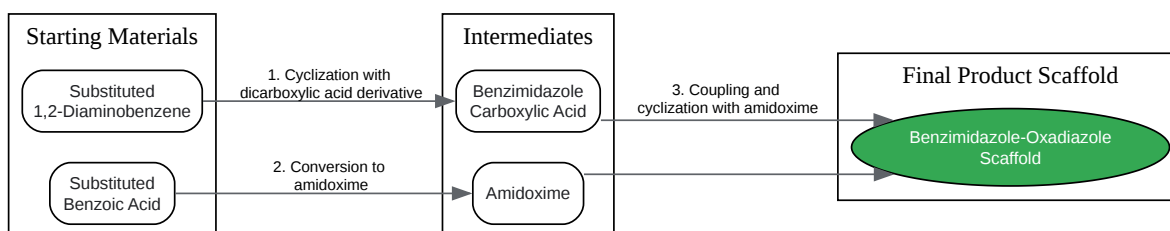
Data from Yamamoto R, et al.
PLoS One. 2014.

Pharmacokinetics

A clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female subjects.[3] While the full results of this study are not publicly available in detail, preclinical data from the Yamamoto et al. (2014) study in Lewis rats after 14 days of repeated oral administration of 0.1 mg/kg ASP-4058 showed a maximum plasma concentration (C_{max}) of 16.4 ± 0.463 ng/mL.[2][4]

Synthesis

A specific, publicly available, step-by-step synthesis protocol for **ASP-4058 hydrochloride** has not been identified in the searched literature or patents. However, the synthesis of similar benzimidazole-oxadiazole compounds generally involves a multi-step process. A plausible synthetic route is outlined below.



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Fig. 3: General Synthetic Strategy for Benzimidazole-Oxadiazole Compounds

General Synthetic Steps:

- **Formation of the Benzimidazole Ring:** A substituted 1,2-diaminobenzene is reacted with a dicarboxylic acid derivative to form the benzimidazole ring with a carboxylic acid functional group.
- **Formation of the Amidoxime:** A substituted benzoic acid is converted to the corresponding amidoxime through reaction with hydroxylamine.
- **Coupling and Oxadiazole Ring Formation:** The benzimidazole carboxylic acid is coupled with the amidoxime, followed by a cyclization reaction (often under dehydrating conditions) to form the 1,2,4-oxadiazole ring, yielding the final benzimidazole-oxadiazole scaffold. The final product is then typically converted to the hydrochloride salt.

Safety and Tolerability

Preclinical studies in rodents have indicated that ASP-4058 has a favorable safety profile compared to the non-selective S1P receptor agonist, fingolimod. Specifically, ASP-4058 showed a wider safety margin for bradycardia (slowing of the heart rate) and bronchoconstriction, which are known side effects associated with S1P receptor modulation.[1]
[2]

Conclusion

ASP-4058 hydrochloride is a potent and selective S1P1 and S1P5 receptor agonist with demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action, involving the sequestration of lymphocytes, offers a targeted approach to immunomodulation. While further clinical data is needed to fully establish its therapeutic potential and safety profile in humans, the available preclinical data suggest that ASP-4058 holds promise as a next-generation S1P receptor modulator with an improved safety profile. The lack of a publicly available detailed synthesis protocol remains a gap for researchers interested in its chemical synthesis.

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References

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